2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonyl group attached to a methylamino moiety, which is further connected to an acetamide group substituted with a hydroxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with methylamine to form benzenesulfonyl(methyl)amine.
Acylation: The benzenesulfonyl(methyl)amine is acylated with 3-hydroxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 2-[benzenesulfonyl(methyl)amino]-N-(3-oxophenyl)acetamide.
Reduction: Formation of 2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)ethanethioamide.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme inhibition, particularly carbonic anhydrase IX.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Pathways Involved: The inhibition of carbonic anhydrase IX leads to a disruption in pH regulation within cancer cells, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide
- **N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-17(22(20,21)14-8-3-2-4-9-14)11-15(19)16-12-6-5-7-13(18)10-12/h2-10,18H,11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVKBXFLMGHIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.